molecular formula C12H18N2O4S B6235826 2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 2287274-26-2

2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B6235826
CAS RN: 2287274-26-2
M. Wt: 286.3
InChI Key:
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Description

The compound “2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The synthesis of this compound could involve several steps. For instance, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid' involves the protection of the amine group, followed by the synthesis of the thiazole ring and the subsequent deprotection of the amine group. The final step involves the addition of the acetic acid group to the thiazole ring.", "Starting Materials": [ "2-aminoethanol", "tert-butyl chloroformate", "thioamide", "potassium carbonate", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group by reacting 2-aminoethanol with tert-butyl chloroformate in the presence of potassium carbonate to form the tert-butoxycarbonyl (Boc) protected amine.", "Synthesis of the thiazole ring by reacting the Boc-protected amine with thioamide in the presence of hydrochloric acid to form the thiazole ring.", "Deprotection of the amine group by reacting the thiazole ring with sodium hydroxide in water to remove the Boc protecting group.", "Addition of the acetic acid group by reacting the deprotected thiazole ring with acetic anhydride in the presence of diethyl ether to form the final product, 2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid." ] }

CAS RN

2287274-26-2

Product Name

2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid

Molecular Formula

C12H18N2O4S

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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